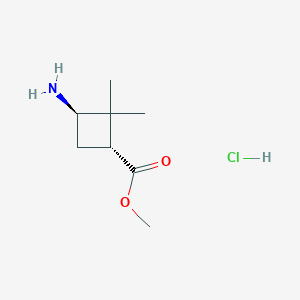
trans-Methyl3-amino-2,2-dimethyl-cyclobutanecarboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: is a chemical compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
The synthesis of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride typically involves multiple steps:
Cyclobutane Ring Formation: The initial step often involves the formation of the cyclobutane ring through a .
Esterification: The ester group is introduced via esterification, where the carboxylic acid derivative of the cyclobutane is reacted with methanol.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride undergoes various chemical reactions:
Scientific Research Applications
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate: Lacks the hydrochloride group, making it less soluble in water.
cis-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: The cis isomer has different spatial arrangement, affecting its reactivity and biological activity.
Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate: Without the trans configuration, it exhibits different chemical properties.
Conclusion
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable subject for further studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m0./s1 |
InChI Key |
YNGIJCQPNBJXTP-RIHPBJNCSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1N)C(=O)OC)C.Cl |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















